molecular formula C9H6FNO3 B13630860 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B13630860
M. Wt: 195.15 g/mol
InChI Key: SRWISUZBZWZTCI-UHFFFAOYSA-N
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Description

6-Fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is a substituted indole derivative featuring a fused bicyclic structure with fluorine and methoxy groups at positions 6 and 7, respectively. This compound belongs to the indole-2,3-dione (isatin) family, which is widely studied for its diverse pharmacological properties, including antimicrobial, anticancer, and neuroactive effects . The fluorine and methoxy substituents are expected to modulate electronic and steric properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

6-fluoro-7-methoxy-1H-indole-2,3-dione

InChI

InChI=1S/C9H6FNO3/c1-14-8-5(10)3-2-4-6(8)11-9(13)7(4)12/h2-3H,1H3,(H,11,12,13)

InChI Key

SRWISUZBZWZTCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C2=O)F

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

  • Molecular Formula: C9H6FNO3
  • Molecular Weight: Approximately 195.15 g/mol
  • IUPAC Name: 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
  • Structural Features: The molecule contains a fluorine atom at the 6-position and a methoxy group at the 7-position of the indoline-2,3-dione scaffold, which is a bicyclic system consisting of a fused benzene and lactam ring with two ketone groups at positions 2 and 3.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

Specific Synthetic Procedures

Based on detailed experimental data from recent literature, the following methods have been reported:

Synthesis of Starting Materials
  • Starting Indole Derivatives: The preparation begins with substituted indoles such as 5-methoxyindole or 5-fluoroindole derivatives, which are commercially available or synthesized via known methods.
  • Phthalic Anhydride Reaction: Tryptamine derivatives react with phthalic anhydride in refluxing toluene to yield phthalimide intermediates, which are precursors for indoline-2,3-dione compounds.
Palladium-Catalyzed Double Alkylation
  • The key transformation involves palladium-catalyzed double alkylation of indole derivatives using dibromoalkanes under optimized conditions.
  • Catalyst: Palladium(II) chloride bis(acetonitrile) complex (PdCl2(MeCN)2) at 10 mol% loading.
  • Base: Potassium carbonate is used in excess (2-4 equivalents).
  • Additives: Norbornene is employed as a transient mediator to facilitate the reaction.
  • Solvent: Dimethylacetamide (DMA) or DMA/water mixtures.
  • Temperature and Time: Reactions are typically conducted at 100-120 °C for 12-36 hours under air atmosphere.
  • Yields: Optimized conditions yield up to 65% for similar indole alkylations; yields vary depending on substituents and alkylating agents.
Oxidation to Indoline-2,3-dione
  • Following alkylation, oxidation steps convert the intermediate indoline derivatives to the corresponding 2,3-dione.
  • Oxidants such as potassium permanganate or other mild oxidizing agents are employed under controlled conditions to avoid overoxidation.

Reaction Optimization Data

The following tables summarize key optimization findings for palladium-catalyzed double alkylation reactions relevant to the synthesis of substituted indoline-2,3-diones:

Entry Catalyst Base Solvent Temperature (°C) Yield (%) Notes
1 PdCl2(MeCN)2 (10 mol%) K2CO3 (4 equiv.) DMA 120 65 Standard conditions
2 Pd(OAc)2 (10 mol%) K2CO3 (4 equiv.) DMA 120 42 Lower yield than PdCl2(MeCN)2
3 PdCl2(MeCN)2 (10 mol%) KHCO3 DMA 120 30 Less effective base
4 PdCl2(MeCN)2 (10 mol%) K2CO3 (2 equiv.) DMA 120 56 Reduced base amount
5 PdCl2(MeCN)2 (10 mol%) K2CO3 (4 equiv.) DMA/H2O (0.5 M) 100 54 Water co-solvent beneficial

Table 1: Optimization of double alkylation conditions for indole derivatives

Characterization and Confirmation

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy confirm substitution patterns and ring formation.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and purity.
  • Chromatography: Silica gel column chromatography is used for purification, with thin-layer chromatography monitoring reaction progress.

Summary of Preparation Protocol

Step Reagents and Conditions Outcome
1 React substituted indole with phenylhydrazine, Pd(OAc)2, 1,10-phen, CF3COOH in chlorobenzene at 100 °C for 12 h Formation of hydrazine intermediate
2 Palladium-catalyzed double alkylation with 1,3-dibromopropane, PdCl2(MeCN)2, K2CO3, norbornene in DMA at 120 °C for 24 h Alkylated indoline intermediate
3 Oxidation with suitable oxidant (e.g., potassium permanganate) Formation of 2,3-dione moiety
4 Purification by silica gel chromatography Pure this compound

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .

Scientific Research Applications

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs . Indole derivatives, including this compound, have demonstrated significant biological activity and serve as versatile scaffolds in modern drug design .

Synonyms and Identifiers
this compound, also known under the CAS number 1180497-43-1, is a chemical compound with the molecular formula C9H6FNO3C_9H_6FNO_3 .

Antiviral Applications
Indole derivatives, including those with fluoro groups, have shown promise in antiviral research . For instance, tetracyclic indole derivatives with a fluoro group at the C-1 position have demonstrated potent anti-HCV activity . Compound 16, another indole derivative, exhibits cross-genotype anti-HCV activity .

Anticancer Applications
Indole derivatives have been identified as tubulin polymerization inhibitors, which can be effective against cancer cells . For example, compound 1, an indole-acrylamide derivative, showed significant tubulin polymerization inhibitory activity against Huh7 hepatocellular carcinoma cells . It induced G2/M-phase cell cycle arrest, leading to apoptotic cell death . Another study investigated indole-imidazole hybrids as tubulin inhibitors, identifying potent compounds with IC50 values ranging from 1.6 to 7.4 μM against various cancer cell lines . Compound 2 demonstrated potent antiproliferative activity against HeLa cells .

Antimicrobial Applications
Schiff base derivatives of 1H-indole-2,3-dione have been explored for their antimicrobial potential. While some derivatives alone may not exhibit antimicrobial activity, their metal complexes, such as Co(II) and Ni(II) complexes, have shown antibacterial activity.

Other Indole Derivatives
Other related compounds and their applications include:

  • 7-fluoro-5-methyl-1H-Indole-2,3-dione: This compound has a molecular weight of 179.15 g/mol and is also known as 7-Fluoro-5-methyl Isatin .
  • This compound: This compound has a molecular formula of C9H6FNO3 .

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
6-Fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione F (6), OMe (7) C₉H₆FNO₃ 195.15* Not explicitly listed
6-Chloro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione Cl (6), OMe (7) C₉H₆ClNO₃ 227.61 934405-94-4
6,7-Difluoro-2,3-dihydro-1H-indole-2,3-dione F (6), F (7) C₈H₃F₂NO₂ 183.11 158580-95-1
5-Fluoro-7-methyl-1H-indole-2,3-dione F (5), Me (7) C₉H₆FNO₂ 179.15 749240-57-1
6-Bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione Br (6), F (7) C₈H₄BrFNO₂ 244.03 1167056-91-8

*Calculated based on molecular formula.

Key Observations :

  • Methoxy groups (OMe) at position 7 may increase steric bulk and electron-donating effects compared to halogens, altering solubility and metabolic stability .

Physicochemical Properties

Comparative data for select compounds:

Compound Density (g/cm³) LogP Polar Surface Area (Ų)
6-Fluoro-1H-indole-2,3-dione 1.5 ± 0.1 1.05 46.17
5-Fluoro-7-methyl-1H-indole-2,3-dione Not reported ~1.2* 46.17
6,7-Difluoro-1H-indole-2,3-dione Not reported ~0.9* 46.17

*Estimated based on structural similarity.

Key Observations :

  • The methoxy group in 6-fluoro-7-methoxy derivatives likely increases hydrophilicity (lower LogP) compared to halogenated analogs .
  • All analogs share a high polar surface area (~46 Ų), suggesting moderate membrane permeability .

Pharmacological Activities

  • Receptor Affinity : Substituted indole-2,3-diones exhibit varying sigma (σ) receptor affinities. For example:
    • Indoline-2,3-dione derivatives with carbonyl groups show high σ2 receptor selectivity (Ki σ2 = 42 nM, σ1/σ2 ratio >72) .
    • Methoxy and halogen substituents may enhance σ1 affinity, as seen in benzoxazolone analogs (Ki σ1 = 2.6 nM) .

Biological Activity

6-Fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their significance in pharmaceuticals due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
CAS Number 126480-30-6
Molecular Formula C9H6FNO3
Molecular Weight 195.1 g/mol
Purity ≥95%
Physical Form Powder

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can modulate the activity of enzymes and receptors involved in several biological pathways. Its unique structural features, including the fluoro and methoxy groups, enhance its binding affinity to specific targets which may lead to varied pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:

  • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) with IC50 values in the low micromolar range .
  • The mechanism involves apoptosis induction through caspase activation and reactive oxygen species (ROS) formation, suggesting a multi-faceted approach to cancer cell death .

Antiviral Activity

The compound has also shown promise as an antiviral agent. Research indicates that indole derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways. Specific findings include:

  • A study demonstrated that similar indole compounds exhibit significant antiviral activity against various viruses, indicating a potential role for this compound in antiviral therapy .

Antimicrobial Properties

Indole derivatives are recognized for their antimicrobial activities:

  • Research has shown that compounds structurally related to this compound have exhibited higher antibacterial activity compared to standard antibiotics against Gram-positive and Gram-negative bacteria .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various indole derivatives on MCF-7 cells. The results indicated that compounds with similar structures to 6-fluoro-7-methoxy exhibited IC50 values significantly lower than conventional chemotherapeutics like paclitaxel .
  • Antiviral Efficacy : Another investigation focused on the antiviral properties of indole derivatives against adenovirus type 7 and rotavirus. The study reported a notable reduction in viral load with specific derivatives showing superior efficacy compared to existing antiviral agents .

Q & A

Basic: What is the molecular structure and key functional groups of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione?

The compound features a bicyclic indole scaffold with two ketone groups at positions 2 and 3 (dihydro-1H-indole-2,3-dione core). Substitutions include a fluorine atom at position 6 and a methoxy group at position 7. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group influences steric and electronic properties, potentially affecting binding interactions with biological targets. Structural analogs, such as ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate, highlight the importance of substituent positioning for bioactivity .

Basic: What are the standard synthetic routes for this compound?

A common approach involves multi-step functionalization of indole precursors. For example:

  • Step 1 : Fluorination via electrophilic substitution or halogen exchange, as seen in tetrafluoroindole synthesis starting from hexafluorobenzene .
  • Step 2 : Methoxylation using nucleophilic substitution (e.g., CuI-catalyzed coupling in PEG-400/DMF mixtures, as demonstrated for 5-fluoroindole derivatives ).
  • Step 3 : Oxidation of the indoline core to form the diketone structure. Reaction conditions (temperature, solvent choice) must be tightly controlled to avoid over-oxidation .

Basic: How is purity and structural identity validated post-synthesis?

  • Analytical Techniques :
    • 1H/13C/19F NMR : Confirms substituent positions and absence of byproducts (e.g., fluorine coupling patterns in 19F NMR) .
    • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., FAB-HRMS for indole derivatives) .
    • TLC and HPLC : Monitors reaction progress and purity (>97% by HPLC is typical for research-grade compounds) .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while PEG-400 improves reaction homogeneity in CuI-catalyzed steps .
  • Catalyst Screening : Transition metals (e.g., CuI) accelerate coupling reactions, but ligand choice (e.g., bis(pyridin-2-ylmethyl)amine) can reduce side reactions .
  • Computational Modeling : Quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods integrate computational and experimental data to streamline condition optimization .

Advanced: What strategies are used to design analogs with enhanced biological activity?

  • Structural Modifications :
    • Fluorine Positioning : Fluorine at position 6 improves metabolic stability and target affinity compared to other positions (e.g., 5-fluoroindole derivatives show reduced activity ).
    • Methoxy Group Replacement : Substituting methoxy with bulkier groups (e.g., ethoxy) or bioisosteres (e.g., trifluoromethoxy) can alter pharmacokinetics .
  • Biological Screening :
    • Molecular Docking : Predicts binding modes with target proteins (e.g., enzymes in oxidative stress pathways).
    • In Vitro Assays : Measures IC50 values against relevant targets (e.g., antioxidant activity in ischemia models) .

Advanced: How are contradictions in biological activity data resolved?

  • Multi-Assay Validation : Discrepancies between in silico predictions and in vitro results require orthogonal assays. For example, binding affinity assays (SPR) and cellular viability tests (MTT) provide complementary data .
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may explain inconsistent activity .
  • Crystallography : X-ray structures of compound-target complexes clarify steric clashes or hydration effects that computational models may miss .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is feasible at small scales but impractical for large batches. Alternatives include recrystallization or continuous flow synthesis .
  • Regioselectivity : Fluorination and methoxylation may produce regioisomers; careful control of reaction stoichiometry and temperature minimizes byproducts .

Advanced: How do structural analogs compare in biological activity?

Compound Key Features Reference
Ethyl 4-fluoro-6H-furoindole-7-carboxylateFluorine at position 4; fused furan-indole system enhances rigidity
5-(Difluoromethoxy)indoline-2,3-dioneDifluoromethoxy group at position 5; increased lipophilicity
6-Ethyl-5,7-difluoroindoline-2,3-dioneDual fluorine substitution; ethyl group improves membrane permeability

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